Revefenacin is a novel, long-acting muscarinic antagonist (LAMA) specifically developed for the treatment of chronic obstructive pulmonary disease (COPD) [, , , ]. It is classified as a bronchodilator, a class of drugs that work by relaxing the muscles in the airways, thereby opening up the airways and easing breathing [, , , ].
Revefenacin is distinct from other LAMAs due to its once-daily dosing regimen, high lung selectivity, and administration via nebulization [, , , , , ]. These characteristics make it a potentially valuable therapeutic option for COPD patients who require or prefer nebulized therapy, particularly those who may face challenges using traditional handheld inhalers [, , , ].
Revefenacin possesses a unique biphenyl carbamate tertiary amine structure, differentiating it from the quaternary amine structure found in previously approved LAMAs []. This distinct structure contributes to its pharmacological properties, including its high lung selectivity and prolonged duration of action [, ].
Revefenacin exerts its bronchodilatory effects through potent and selective antagonism of muscarinic cholinergic receptors (mAChRs), specifically targeting the M3 subtype [, ]. By binding to these receptors, Revefenacin prevents the binding of acetylcholine, the endogenous neurotransmitter responsible for bronchoconstriction [, , ]. This inhibitory action results in relaxation of the airway smooth muscles, leading to bronchodilation and improved airflow [, , ].
Revefenacin exhibits kinetic selectivity for the M3 receptor over the M2 receptor, as evidenced by its significantly slower dissociation rate from the hM3 receptor (t1/2 = 82 minutes) compared to the hM2 receptor (t1/2 = 6.9 minutes) at 37°C []. This kinetic selectivity contributes to its prolonged duration of action and reduced systemic anticholinergic side effects [, ].
Revefenacin is primarily investigated for its therapeutic potential in managing COPD [, , , , , , , , , , , , , , , , , , , , , , , , , ]. Clinical trials have demonstrated its efficacy in improving lung function, as measured by forced expiratory volume in 1 second (FEV1), in patients with moderate to very severe COPD [, , , , , , , , ].
Revefenacin's formulation as a nebulized inhalation solution makes it a suitable treatment option for COPD patients who face difficulties using traditional handheld inhalers, such as the elderly, individuals with cognitive impairment, and those with severe airflow obstruction [, , , , , , ]. Studies utilizing functional respiratory imaging (FRI) have shown that nebulized Revefenacin achieves more efficient drug deposition in both the central and peripheral airways compared to dry powder inhalers (DPIs), suggesting superior drug delivery to the lungs [].
While clinical trials have demonstrated the short-term efficacy and safety of Revefenacin, further research is needed to assess its long-term safety and efficacy in managing COPD []. Long-term studies will provide valuable insights into the drug's sustained effects on lung function, symptom control, and potential for reducing exacerbations.
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.: